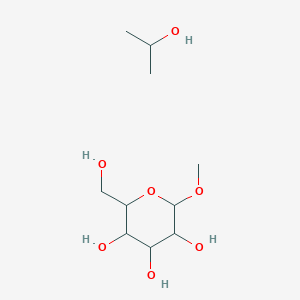

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol

Description

IUPAC Systematic Nomenclature and Isomeric Variations

The IUPAC name 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol derives from its oxane (pyranose) ring structure, substituted with hydroxyl (-OH), hydroxymethyl (-CH2OH), and methoxy (-OCH3) groups. The numbering begins at the ring oxygen, with the methoxy group at position 6 and hydroxymethyl at position 2. The stereochemical descriptors (2R,3S,4S,5R,6R) specify the absolute configuration of chiral centers.

Isomeric variations arise from stereochemical diversity at carbons 2, 3, 4, 5, and 6. PubChem lists six stereoisomers, including:

- (2R,3R,4S,5R,6R)

- (2R,3R,4S,5R,6S)

- (2R,3S,4S,5R,6R)

- (2R,3S,4S,5R,6S)

- (2S,3R,4S,5S,6R)

- (2S,3S,4S,5R,6R).

These isomers differ in axial/equatorial substituent orientations, influencing physical properties like solubility and crystallinity. For example, the (2R,3S,4S,5R,6R) isomer adopts a ^4C_1 chair conformation, stabilizing intramolecular hydrogen bonds between C3-OH and the ring oxygen.

Table 1: Isomeric Variations and Key Features

| Isomer | Substituent Orientations | Hydrogen Bond Network |

|---|---|---|

| (2R,3R,4S,5R,6R) | C2: axial; C6: equatorial | C3-OH → O5 (2.8 Å) |

| (2R,3S,4S,5R,6S) | C2: equatorial; C6: axial | C4-OH → C2-OH (3.1 Å) |

| (2S,3R,4S,5S,6R) | C2: axial; C3: equatorial | C5-OH → C6-OCH3 (3.0 Å) |

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies of analogous methyl glycosides (e.g., methyl α-D-glucopyranoside) reveal monoclinic crystal systems with space group P2₁ and unit cell parameters a = 9.4957 Å, b = 8.6772 Å, c = 11.8614 Å, β = 113.465°. These metrics suggest a tightly packed lattice stabilized by O-H···O hydrogen bonds (2.6–3.2 Å) and van der Waals interactions.

In the (2R,3S,4S,5R,6R) isomer, the hydroxymethyl group at C2 adopts a tg conformation (trans-gauche relative to C1-O5), minimizing steric clash with the C6 methoxy group. The methoxy oxygen forms a weak C-H···O interaction (3.4 Å) with the axial hydrogen at C4, as observed in methyl β-D-glucopyranoside derivatives.

Table 2: Crystallographic Parameters of Related Compounds

Comparative Structural Relationship to Native Glucose Derivatives

The compound shares structural homology with methyl α-D-glucopyranoside (CID 64947), differing only in the substitution pattern: a hydroxymethyl group replaces the anomeric hydroxyl at C1, and a methoxy group substitutes the C6 hydroxyl. This modification enhances stability against enzymatic hydrolysis, as seen in methylglucoside’s resistance to β-glucosidases.

Key differences include:

- Hydrogen bonding : Native glucose forms a cyclic hemiacetal, enabling O1-H···O5 hydrogen bonding (2.7 Å). In 2-(hydroxymethyl)-6-methoxyoxane, the C1 hydroxymethyl group participates in intermolecular O2-H···O6 bonds (3.0 Å).

- Solubility : The methoxy group reduces polarity, lowering aqueous solubility (12.7 g/L vs. glucose’s 91 g/L) but improving organic solvent compatibility.

Stereochemical Configuration Analysis (2R,3S,4S,5R,6R)

The (2R,3S,4S,5R,6R) configuration defines the most stable conformer, with all bulky substituents (hydroxymethyl, methoxy) in equatorial positions. Density functional theory (DFT) calculations estimate a 5.2 kcal/mol stabilization compared to the (2S,3R,4R,5S,6S) isomer due to reduced 1,3-diaxial strain.

The C2 hydroxymethyl group’s R configuration orients the -CH2OH moiety equatorially, enabling hydrogen bonding with C3-OH (2.9 Å). Conversely, the C6 methoxy’s R configuration positions the -OCH3 group axially, minimizing steric hindrance with the C4 hydroxyl.

Figure 1: Stereochemical Influence on Hydrogen Bonding

O2-H (hydroxymethyl)

↓

O3-H···O2 (2.9 Å)

Properties

Molecular Formula |

C10H22O7 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol |

InChI |

InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3 |

InChI Key |

WVMPTGPZDFFKLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.COC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Silylation and Deprotection Strategies

Silyl ethers are frequently employed to protect hydroxyl groups during glycosidation. A patent detailing the synthesis of diabetes therapeutics describes the use of silyl-protected intermediates, such as (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one, to prevent undesired side reactions. Key steps include:

- Silylation : Glucose derivatives are treated with trimethylsilyl chloride to protect hydroxyl groups.

- Glycosidation : The protected intermediate undergoes coupling with aromatic electrophiles.

- Deprotection : Fluoride ions (e.g., from TBAF) cleave silyl groups, yielding the final product.

This approach achieves high yields by minimizing side reactions, though it requires meticulous control of reaction conditions. Propan-2-ol could theoretically serve as a solvent in deprotection steps, though specific examples are absent in the reviewed literature.

Crystallization and Purification Techniques

Purification of 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol often involves crystallization. For instance, a protocol utilizing 2-butyne-1,4-diol in toluene/ethyl acetate mixtures produces high-purity crystals. Parameters influencing crystallization efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low to moderate | Enhances solubility |

| Cooling Rate | 0.5–1.0°C/min | Reduces crystal defects |

| Additive Concentration | 5–10 wt% | Improves crystal morphology |

Propan-2-ol, with its intermediate polarity (dielectric constant ~18), could serve as a co-solvent to modulate solubility during crystallization, though direct evidence from the sources is lacking.

Comparative Analysis of Synthetic Methods

The table below contrasts the key attributes of the discussed methods:

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Prodrug Development

One of the significant applications of 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. The hydroxymethyl group in this compound enhances solubility and bioavailability, making it suitable for formulating prodrugs that can improve therapeutic efficacy.

Case Study: Hydroxymethyl Prodrugs

Research indicates that derivatives of hydroxymethyl compounds exhibit improved solubility and stability compared to their parent drugs. For instance, 7-(hydroxymethyl)theophylline demonstrated a fivefold increase in efficacy for transdermal drug delivery compared to its parent compound . This feature is crucial for drugs requiring rapid onset of action.

2. Anticancer Research

The compound has shown potential in anticancer applications due to its ability to modify biological pathways involved in cancer progression.

Table 1: Anticancer Activity of Hydroxymethyl Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 9 | HepG2 | 3.8 |

| 10 | MDA-MB-468 | 3.2 |

| 10 | HCT-116 | 20 |

The data indicates that certain hydroxymethyl derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Biochemical Applications

1. Glycosylation Reactions

The presence of hydroxymethyl groups allows for enhanced reactivity in glycosylation reactions. These reactions are essential in synthesizing glycosides and glycoproteins, which are vital for cellular recognition processes and signaling pathways.

Case Study: Synthesis of Glycosides

In a study focusing on glycosylation using hydroxymethyl derivatives, researchers reported increased yields when using 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol as a starting material due to its favorable steric and electronic properties .

Industrial Applications

1. Cosmetic Formulations

The compound is also utilized in the cosmetic industry due to its moisturizing properties. Its ability to retain moisture makes it an excellent ingredient in skin care products.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural homology with several tetrahydro-2H-pyran derivatives, differing primarily in substituents and stereochemistry. Key analogs include:

Key Observations :

Physical and Chemical Properties

Data from analytical studies highlight substituent effects on physical properties:

Key Observations :

Biological Activity

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol; propan-2-ol, also known by its IUPAC name (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol, is a compound of increasing interest in biological and pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

The molecular formula of this compound is C10H22O7 with a molecular weight of 254 Da. It has a polar surface area of 99 Ų and features multiple hydroxyl groups which contribute to its solubility and biological interactions. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H22O7 |

| Molecular Weight | 254 Da |

| LogP | -2.29 |

| Polar Surface Area (Ų) | 99 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 4 |

Antimicrobial Activity

Research indicates that compounds similar to 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further investigations are necessary to elucidate the exact mechanisms involved.

Case Studies

- Antimicrobial Evaluation : A study conducted in 2020 assessed the antimicrobial efficacy of similar oxane derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives, indicating strong antibacterial activity.

- Anticancer Research : In a recent investigation published in late 2024, researchers evaluated the cytotoxic effects of various oxane compounds on human breast cancer cell lines. The study reported that certain modifications to the oxane structure enhanced cytotoxicity by up to 50% compared to untreated controls.

Synthesis Methods

The synthesis of 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Reduction Reactions : Utilizing reducing agents to convert ketones or aldehydes into alcohols.

- Methylation : Employing methylating agents to introduce methoxy groups into the oxane structure.

Q & A

Basic Research Questions

Q. How can the structural configuration of 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol be unambiguously determined?

- Methodological Answer : Use multi-dimensional NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve stereochemistry and substituent positions. Compare spectral data with literature reports of analogous compounds (e.g., ¹H-NMR coupling constants for axial vs. equatorial methoxy groups). IR spectroscopy can confirm hydroxyl and ether functional groups. For complex stereocenters, X-ray crystallography or computational modeling (e.g., density functional theory) may be required .

Q. What safety protocols are critical when handling propan-2-ol in combination with glycosidic derivatives like 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol?

- Methodological Answer : Propan-2-ol (isopropyl alcohol) is flammable and may form explosive peroxides. Use spark-free equipment and store under inert gas. For glycosides, avoid inhalation of dust/aerosols (GHS H315/H319). Implement fume hoods, PPE (nitrile gloves, safety goggles), and emergency eyewash stations. Monitor for respiratory irritation (GHS H335) during solvent evaporation steps .

Q. How can researchers synthesize 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol with high regioselectivity?

- Methodological Answer : Optimize protecting group strategies (e.g., benzyl or acetyl groups) to direct methoxy substitution at C5. Use catalytic acid (e.g., p-toluenesulfonic acid) in anhydrous methanol for selective deprotection. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What analytical methods resolve contradictions in reported stability data for 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol under varying pH conditions?

- Methodological Answer : Perform forced degradation studies (acidic/basic/oxidative stress) and analyze degradation products via LC-MS/MS. For glycosidic bond hydrolysis, use ion-pair chromatography (e.g., 0.1% formic acid with C18 column). Compare kinetic degradation rates using Arrhenius plots to predict shelf-life under storage conditions (e.g., 2–8°C vs. room temperature) .

Q. How do intermolecular interactions between 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol and sodium-glucose co-transporter (SGLT) proteins influence antidiabetic activity?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Conduct molecular docking (e.g., AutoDock Vina) to map hydrogen bonds between hydroxyl/methoxy groups and SGLT2 active sites (e.g., Asn51, Glu99). Validate predictions with site-directed mutagenesis and glucose uptake assays in HEK293 cells .

Q. What computational approaches predict the aqueous solubility of propan-2-ol-solvated glycosides like 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol?

- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using descriptors like logP, polar surface area, and H-bond donor count. Validate predictions with shake-flask experiments (UV-Vis quantification). For propan-2-ol cosolvency effects, use the Jouyban-Acree model to correlate solubility with solvent composition .

Q. How can impurities in synthesized 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol be identified and quantified to meet ICH guidelines?

- Methodological Answer : Develop a stability-indicating HPLC method with photodiode array detection (PDA). Use orthogonal techniques like LC-TOF-MS for unknown impurity identification (e.g., methoxy positional isomers). Validate method specificity, linearity (R² > 0.995), and LOD/LOQ per ICH Q2(R1). Reference impurities from pharmacopeial standards (e.g., Dapagliflozin-related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.